molecular formula C13H17NO B028653 3-(4-Ethoxyphenyl)-3-methylbutanenitrile CAS No. 102509-89-7

3-(4-Ethoxyphenyl)-3-methylbutanenitrile

Cat. No.: B028653
CAS No.: 102509-89-7
M. Wt: 203.28 g/mol
InChI Key: ZKPNIAPXJAPAMS-UHFFFAOYSA-N
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Description

Properties

CAS No.

102509-89-7

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-3-methylbutanenitrile

InChI

InChI=1S/C13H17NO/c1-4-15-12-7-5-11(6-8-12)13(2,3)9-10-14/h5-8H,4,9H2,1-3H3

InChI Key

ZKPNIAPXJAPAMS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(C)(C)CC#N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs: 4-(3-Methoxyphenyl)butanenitrile (), etofenprox (), and 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)...propanenitrile ().

Table 1: Key Structural Differences
Compound Substituent Position Functional Groups Molecular Weight (g/mol)
This compound Para-ethoxy Nitrile, branched alkyl 203.28
4-(3-Methoxyphenyl)butanenitrile Meta-methoxy Nitrile, linear alkyl 175.23
Etofenprox Para-ethoxy Ether, benzyl group, pyrethroid 376.49
compound Complex sugar moiety Nitrile, phosphino, silyl-protected ~800 (estimated)
Key Observations:
  • Substituent Effects : The para-ethoxy group in the target compound enhances electron-donating properties compared to meta-methoxy in 4-(3-Methoxyphenyl)butanenitrile, influencing reactivity in electrophilic substitutions.
  • Molecular Complexity : Etofenprox and ’s compound exhibit significantly higher molecular weights due to extended aromatic/heterocyclic systems, limiting their utility in small-molecule synthesis.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Water Solubility (mg/L) LogP (Octanol-Water) Melting Point (°C)
This compound Low (~10–50) ~2.8 (estimated) Not reported
4-(3-Methoxyphenyl)butanenitrile Moderate (~100–200) 1.9–2.1 25–30
Etofenprox Insoluble (<1) 6.7 36–38
Key Observations:
  • Lipophilicity : The ethoxy group in the target compound increases LogP compared to the methoxy analog, enhancing membrane permeability but reducing water solubility.
  • Thermal Stability : Etofenprox’s crystalline structure (MP 36–38°C) contrasts with the liquid state of 4-(3-Methoxyphenyl)butanenitrile, highlighting the impact of aromaticity on phase behavior.
Key Observations:
  • Nitrile Formation : The target compound’s synthesis likely parallels 4-(3-Methoxyphenyl)butanenitrile, but the branched structure may require stricter temperature control to avoid side reactions.
  • Scalability : Etofenprox’s lower yield reflects challenges in isolating pyrethroid-ether derivatives, whereas nitriles are more straightforward to purify.

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